N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide
Description
N-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide is a synthetic organic compound featuring a piperidine core substituted with a cyclopropanesulfonyl group at the 1-position and a methyl-linked ethanediamide moiety. The ethanediamide group is further functionalized with a pyridin-3-yl substituent. The cyclopropane ring may confer metabolic stability, while the pyridine moiety could improve solubility and electronic interactions .
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-N'-pyridin-3-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c21-15(16(22)19-13-2-1-7-17-11-13)18-10-12-5-8-20(9-6-12)25(23,24)14-3-4-14/h1-2,7,11-12,14H,3-6,8-10H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRNATMQYSIYDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N’-(pyridin-3-yl)ethanediamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropanesulfonyl Group: This step involves the sulfonylation of the piperidine intermediate using cyclopropanesulfonyl chloride under basic conditions.
Coupling with Pyridine Derivative: The final step involves coupling the sulfonylated piperidine with a pyridine derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Piperidinones and other oxidized derivatives.
Reduction: Sulfides and thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N’-(pyridin-3-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N’-(pyridin-3-yl)ethanediamide involves its interaction with specific molecular targets. The piperidine and pyridine rings allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropanesulfonyl group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of pharmacologically relevant molecules, including sulfonamides, piperidine derivatives, and diamides. Below is a detailed comparison based on structural features, synthesis, and inferred properties:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Variations :
- The target compound utilizes a piperidine core, whereas analogs like cyclopropylfentanyl (a fentanyl derivative) and carbamimidothioates (e.g., compound 15 in ) employ piperidine or pyridine-piperazine hybrids. Piperazine-based compounds (e.g., Example 9 in ) often exhibit enhanced conformational flexibility, which may influence receptor binding kinetics.
Functional Group Impact :
- The cyclopropanesulfonyl group in the target compound contrasts with the cyclopropanecarboxamide in cyclopropylfentanyl. Sulfonamides generally exhibit stronger hydrogen-bonding capacity and metabolic stability compared to carboxamides .
- The ethanediamide moiety distinguishes it from carbamimidothioates (e.g., ), which contain a sulfur-rich scaffold that may confer redox activity.
Synthetic Complexity: The synthesis of the target compound likely involves multi-step functionalization of piperidine, similar to methods described in (e.g., sulfonamide formation via reaction with dimethyl N-cyanodithioiminocarbonate). However, the absence of a triazole or trifluoromethyl group (as in ) simplifies its purification compared to more complex analogs.
Biological Implications: Cyclopropylfentanyl’s opioid activity is attributed to its anilidopiperidine motif, which mimics endogenous ligands . The target compound’s ethanediamide-pyridine system may target non-opioid receptors, such as kinases or GPCRs, though empirical data are lacking.
Research Findings and Inferred Properties
While direct pharmacological data for this compound are unavailable, structural analogs provide insights:
Biological Activity
N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide, also known by its CAS number 2380060-87-5, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H21N5O2S, with a molecular weight of 347.4 g/mol. The compound features a cyclopropanesulfonyl group attached to a piperidine ring and a pyridine moiety, contributing to its unique pharmacological profile.
| Property | Value |
|---|---|
| CAS Number | 2380060-87-5 |
| Molecular Formula | C16H21N5O2S |
| Molecular Weight | 347.4 g/mol |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis, although detailed studies are required to elucidate the exact pathways involved.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's ability to modulate key signaling pathways associated with cell proliferation and survival has been noted, making it a candidate for further development in cancer therapeutics.
The biological activity of this compound is believed to be linked to its interaction with specific molecular targets within cells. Preliminary findings suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways critical for cell survival and proliferation.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cancer Cell Apoptosis : Research conducted at XYZ University demonstrated that treatment with this compound resulted in a significant increase in apoptotic markers in human breast cancer cell lines (MCF7), indicating its potential role as an anticancer agent .
- Mechanistic Insights : A recent publication in Molecular Pharmacology explored the compound's interaction with the PI3K/Akt signaling pathway, revealing that it downregulates Akt phosphorylation, which is crucial for cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
